molecular formula C19H25N3O2S B2701788 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-21-8

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2701788
CAS No.: 1105238-21-8
M. Wt: 359.49
InChI Key: UENNDDZKCMTHOF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring an ethoxyphenyl group, a pyrrolidinyl group, and a thiophenyl group, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 2-ethoxyphenol with an appropriate halogenating agent.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via nucleophilic substitution reactions using pyrrolidine and a suitable electrophile.

    Formation of the Thiophenyl Intermediate: The thiophenyl group can be synthesized through the reaction of thiophene with an appropriate halogenating agent.

    Coupling Reactions: The final step involves coupling the intermediates to form the urea derivative. This can be achieved through the reaction of the ethoxyphenyl intermediate with the pyrrolidinyl-thiophenyl intermediate in the presence of a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)urea: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-24-18-8-4-3-7-16(18)21-19(23)20-13-17(15-9-12-25-14-15)22-10-5-6-11-22/h3-4,7-9,12,14,17H,2,5-6,10-11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENNDDZKCMTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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